5-Fluoro-2-nitrophenol

Catalog No.
S702281
CAS No.
446-36-6
M.F
C6H4FNO3
M. Wt
157.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-nitrophenol

CAS Number

446-36-6

Product Name

5-Fluoro-2-nitrophenol

IUPAC Name

5-fluoro-2-nitrophenol

Molecular Formula

C6H4FNO3

Molecular Weight

157.1 g/mol

InChI

InChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H

InChI Key

QQURWFRNETXFTN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)O)[N+](=O)[O-]

Solubility

0.01 M

Canonical SMILES

C1=CC(=C(C=C1F)O)[N+](=O)[O-]
  • Total synthesis of the (+/−)-CC-1065 CPI subunit: This research involved the creation of a specific subunit of a protein complex found in certain bacteria. 5-Fluoro-2-nitrophenol served as a key starting material in this multi-step synthesis [].
  • Synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones: This research aimed to synthesize novel compounds with potential biological activity. 5-Fluoro-2-nitrophenol was utilized as a reactant in the process [].

Potential Therapeutic Applications

Research suggests that 5-Fluoro-2-nitrophenol may play a role in the development of new therapies, particularly those targeting angiogenesis, the formation of new blood vessels.

  • Synthesis of 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones: These compounds, derived from 5-Fluoro-2-nitrophenol, exhibit potential as inhibitors of angiogenesis. This research is ongoing, and further studies are needed to evaluate their efficacy and safety [].

5-Fluoro-2-nitrophenol is an organic compound with the molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 g/mol. It appears as a solid that can range in color from white to yellow to orange, depending on purity and form. The compound is known for its unique chemical properties, including a melting point of approximately 33 to 35 °C and a boiling point of about 260 °C under standard atmospheric conditions . It is classified as harmful if swallowed, inhaled, or in contact with skin, necessitating careful handling and storage under inert gas to prevent degradation .

5-F-2-NP itself does not possess a well-defined mechanism of action in biological systems. However, its chemical properties make it a potentially useful precursor for the synthesis of more complex molecules with specific biological activities. For instance, research has explored its use in creating novel heterocyclic compounds with potential as angiogenesis inhibitors [].

5-F-2-NP is considered a hazardous material. It can cause irritation to skin, eyes, and respiratory tract upon contact or inhalation []. The nitro group makes it a potential fire hazard. Specific data on its toxicity is limited, but standard laboratory safety practices should be followed when handling it.

Safety Information:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 5-F-2-NP [].
  • Follow proper disposal procedures for hazardous waste.
Typical of nitrophenols. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: It can be reduced to corresponding amines or other derivatives.
  • Electrophilic Aromatic Substitution: The presence of both nitro and fluoro groups influences the reactivity of the aromatic ring, allowing for further substitutions at available positions.

These reactions are significant for synthesizing more complex organic molecules and studying reaction mechanisms .

Research indicates that 5-fluoro-2-nitrophenol exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest it has potential as an antimicrobial agent.
  • Inhibition of Enzymatic Activity: It may inhibit certain enzymes, affecting metabolic pathways in various organisms.

Further investigations are needed to fully elucidate its biological effects and potential therapeutic applications .

The synthesis of 5-fluoro-2-nitrophenol typically involves the following steps:

  • Preparation of 5-Fluoro-2-nitroaniline:
    • Reacting 2,4-difluoronitrobenzene with ammonia at controlled temperatures (35-40 °C) yields 5-fluoro-2-nitroaniline.
    • The reaction mixture is cooled and crystallized to isolate the product.
  • Conversion to 5-Fluoro-2-nitrophenol:
    • The 5-fluoro-2-nitroaniline is then treated with sulfuric acid and sodium nitrite under strictly controlled conditions (0-10 °C) to form 5-fluoro-2-nitrophenol.
    • This method has been noted for its high yield (up to 94.3%) and selectivity with minimal side reactions .

5-Fluoro-2-nitrophenol is utilized in various fields:

  • Chemical Research: As a reagent in organic synthesis for developing new compounds.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.
  • Agricultural Chemicals: Investigated for use in pesticides or herbicides due to its antimicrobial properties.

The compound's unique characteristics make it a valuable component in research and industrial applications .

Several compounds share structural similarities with 5-fluoro-2-nitrophenol, including:

Compound NameMolecular FormulaUnique Features
2-NitrophenolC₆H₄N₁O₃More soluble in water; lacks fluorine substitution
4-Fluoro-2-nitrophenolC₆H₄FNO₃Fluorine at the para position affects reactivity
3-NitroanilineC₆H₄N₂O₂Amino group changes biological activity significantly

Uniqueness of 5-Fluoro-2-Nitrophenol

The presence of both a nitro and a fluoro group at specific positions on the aromatic ring confers unique reactivity and biological properties not found in its analogs. This combination can influence both chemical behavior and potential applications, making it distinct among similar compounds .

XLogP3

1.9

LogP

1.91 (LogP)

Melting Point

36.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

446-36-6

Wikipedia

5-Fluoro-2-nitrophenol

Dates

Modify: 2023-08-15

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